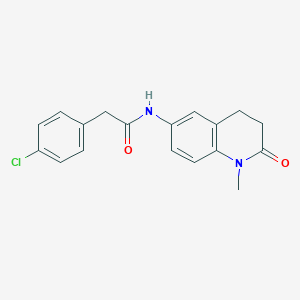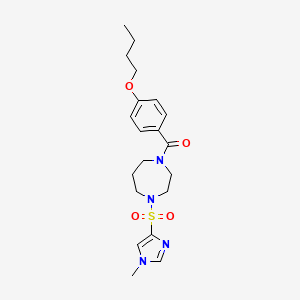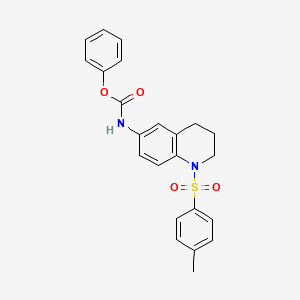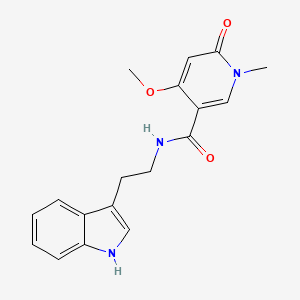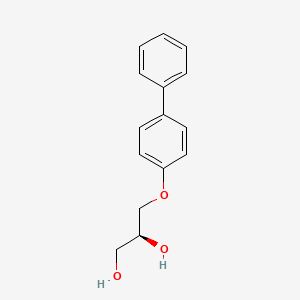
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol, also known as DIPPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DIPPO is a chiral molecule with two enantiomers, and the (2S)-enantiomer has been found to be more biologically active than the (2R)-enantiomer. In
Mecanismo De Acción
The mechanism of action of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of signaling pathways. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been shown to bind to amyloid-β peptides and prevent their aggregation, which is thought to be a key factor in the development of Alzheimer's disease. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has also been found to modulate the activity of various enzymes and receptors, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (2S)-3-(4-Phenylphenoxy)propane-1,2-diol can inhibit the aggregation of amyloid-β peptides, reduce the production of inflammatory cytokines, and induce cell death in cancer cells. In vivo studies have shown that (2S)-3-(4-Phenylphenoxy)propane-1,2-diol can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in animal models of arthritis, and inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, (2S)-3-(4-Phenylphenoxy)propane-1,2-diol is a synthetic compound that may have limited availability and high cost. Additionally, (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has not been extensively studied in humans, so its safety and efficacy in clinical trials are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol. One direction is to further explore its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol to improve its yield and purity. Overall, the study of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has the potential to lead to the development of novel therapeutics for a variety of diseases.
Métodos De Síntesis
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-bromophenol with 4-phenylphenol to form 4-(4-phenylphenoxy)phenol. This intermediate is then reacted with (S)-(+)-1,2-propanediol in the presence of a base to give the desired product, (2S)-3-(4-phenylphenoxy)propane-1,2-diol. The synthesis method has been optimized to achieve high yields and purity of the (2S)-enantiomer.
Aplicaciones Científicas De Investigación
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in the treatment of Alzheimer's disease. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been found to inhibit the aggregation of amyloid-β peptides, which are known to form plaques in the brain of Alzheimer's patients. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of other diseases.
Propiedades
IUPAC Name |
(2S)-3-(4-phenylphenoxy)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-10-14(17)11-18-15-8-6-13(7-9-15)12-4-2-1-3-5-12/h1-9,14,16-17H,10-11H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXUYOYYNZMNDM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC[C@H](CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2481821.png)
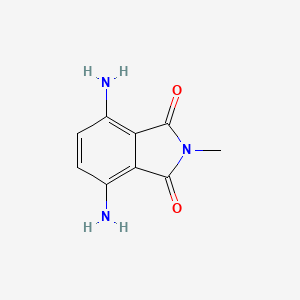
![2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile](/img/structure/B2481824.png)
![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)
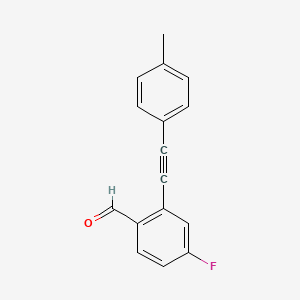
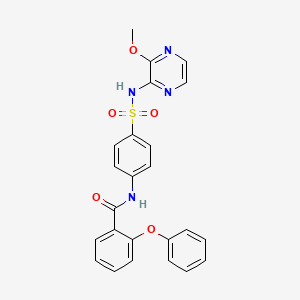
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2481829.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2481832.png)
![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2481834.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2481835.png)
